N-{3-[(4-chloro-2-methoxy-5-methylphenyl)amino]-6-methoxyquinoxalin-2-yl}-4-methylbenzenesulfonamide
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Overview
Description
N-{3-[(4-CHLORO-2-METHOXY-5-METHYLPHENYL)AMINO]-6-METHOXYQUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a quinoxaline core, which is known for its biological activity, and a sulfonamide group, which is often found in drugs due to its antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(4-CHLORO-2-METHOXY-5-METHYLPHENYL)AMINO]-6-METHOXYQUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine derivative with a dicarbonyl compound under acidic conditions.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the Sulfonamide Group: This step involves the reaction of the aminoquinoxaline intermediate with a sulfonyl chloride derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can occur at the quinoxaline core.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Reagents like halogens, sulfonyl chlorides, and amines are commonly used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoxaline N-oxides, while reduction can yield dihydroquinoxalines.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting bacterial infections and cancer.
Biological Research: The compound can be used to study the mechanisms of action of quinoxaline and sulfonamide derivatives.
Industrial Applications: It can be used in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline core can intercalate with DNA, inhibiting its replication and transcription, while the sulfonamide group can inhibit the activity of bacterial enzymes, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: These compounds share the quinoxaline core and exhibit similar biological activities.
Sulfonamide Derivatives: These compounds contain the sulfonamide group and are known for their antibacterial properties.
Uniqueness
N-{3-[(4-CHLORO-2-METHOXY-5-METHYLPHENYL)AMINO]-6-METHOXYQUINOXALIN-2-YL}-4-METHYLBENZENE-1-SULFONAMIDE is unique due to the combination of the quinoxaline and sulfonamide moieties, which confer both antibacterial and anticancer properties. This dual functionality makes it a promising candidate for further research and development.
Properties
Molecular Formula |
C24H23ClN4O4S |
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Molecular Weight |
499.0 g/mol |
IUPAC Name |
N-[3-(4-chloro-2-methoxy-5-methylanilino)-6-methoxyquinoxalin-2-yl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C24H23ClN4O4S/c1-14-5-8-17(9-6-14)34(30,31)29-24-23(27-20-12-16(32-3)7-10-19(20)26-24)28-21-11-15(2)18(25)13-22(21)33-4/h5-13H,1-4H3,(H,26,29)(H,27,28) |
InChI Key |
MMCRAUOKODCXBP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=C(C=C(C=C3)OC)N=C2NC4=C(C=C(C(=C4)C)Cl)OC |
Origin of Product |
United States |
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